5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
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Description
- 5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole , commonly referred to as Benzodioxole-triazole-oxadiazole (BTO), is a heterocyclic compound .
- It features a 1,3-benzodioxole ring fused with a 1,2,4-oxadiazole ring and a 1,2,3-triazole moiety.
- The fluorobenzyl group contributes to its pharmacological properties.
Synthesis Analysis
- BTO can be synthesized through various methods, including click chemistry , heterocyclization , and condensation reactions .
- One common approach involves the cycloaddition of an azide and an alkyne to form the triazole ring.
- The benzodioxole and oxadiazole rings can be constructed via cyclization reactions.
Molecular Structure Analysis
- BTO’s molecular formula is C₁₈H₁₀FN₅O₄ .
- The benzodioxole ring provides rigidity, while the triazole and oxadiazole rings introduce flexibility.
- The fluorine substitution enhances its lipophilicity and pharmacokinetic properties.
Chemical Reactions Analysis
- BTO can undergo hydrolysis , oxidation , and reduction reactions.
- It may participate in bioconjugation reactions for drug delivery applications.
Physical And Chemical Properties Analysis
- BTO is a white crystalline solid with a melting point around 200°C .
- It is sparingly soluble in water but dissolves well in organic solvents.
- Its UV-vis absorption spectrum reveals characteristic peaks.
Safety And Hazards
- Limited data exist on BTO’s safety profile.
- Researchers should assess its toxicity , stability , and metabolism .
- Proper handling and storage precautions are essential.
Future Directions
- Investigate BTO’s pharmacological activities , such as anticancer , antimicrobial , or anti-inflammatory effects.
- Explore its potential as a drug candidate or molecular probe .
- Collaborate across disciplines to unravel its full potential.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c1-11-17(22-24-25(11)9-12-2-5-14(20)6-3-12)18-21-19(28-23-18)13-4-7-15-16(8-13)27-10-26-15/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNLCNPDXMLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
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